Cas no 339102-49-7 ((E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide)

(E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide is a specialized chemical compound featuring a pyridine core substituted with cyano and methoxy groups, coupled with a fluorophenylmethoxy-imidamide moiety. Its structural complexity enables potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of electron-withdrawing (cyano, fluoro) and electron-donating (methoxy) groups enhances its reactivity and binding affinity, making it valuable for drug discovery and development. The compound’s stability under standard conditions and high purity further support its utility in research and pharmaceutical applications. Its precise molecular architecture allows for targeted modifications, facilitating exploration in kinase inhibition or other therapeutic pathways.
(E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide structure
339102-49-7 structure
Product Name:(E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide
CAS No:339102-49-7
MF:
MW:
CID:4648797
Update Time:2025-06-03

(E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide Chemical and Physical Properties

Names and Identifiers

    • (E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide

(E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide Pricemore >>

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(E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide Related Literature

Additional information on (E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide

Introduction to (E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide (CAS No. 339102-49-7)

(E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number 339102-49-7, represents a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, including a pyridine core, cyano and methoxy substituents, and a methanimidamide moiety. The presence of these functional groups not only contributes to its unique chemical properties but also suggests potential interactions with biological targets, such as enzymes and receptors. These interactions are critical for understanding its pharmacological effects and for designing novel therapeutic agents.

In recent years, there has been a growing interest in the development of small-molecule inhibitors that target specific biological pathways implicated in various diseases. The compound (E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide has been identified as a potential lead compound in this context. Its structural features, particularly the fluorophenyl methoxy group, have been shown to enhance binding affinity to certain protein targets, making it an attractive candidate for further optimization.

One of the most compelling aspects of this compound is its ability to modulate key signaling pathways involved in inflammation and cancer. Preclinical studies have demonstrated that derivatives of this molecule can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators. By inhibiting these enzymes, the compound has the potential to reduce inflammation and mitigate associated pathologies.

The fluorine atom in the 4-fluorophenyl group is particularly noteworthy, as fluorinated aromatic compounds are known for their improved metabolic stability and bioavailability. This feature makes (E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide a promising candidate for further development into a therapeutic agent. Additionally, the cyano group contributes to the electron-withdrawing nature of the molecule, which can influence its binding interactions and pharmacokinetic properties.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that it can bind effectively to various protein targets, including those involved in tumor growth and metastasis. These findings provide a strong rationale for further exploration of its potential as an anticancer agent.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has allowed chemists to produce high-purity samples suitable for biological testing. The efficiency and scalability of these synthetic routes are crucial for translating laboratory findings into clinical applications.

In addition to its pharmacological potential, this compound has shown promise in preliminary toxicology studies. These studies have indicated that it exhibits low toxicity at therapeutic doses, suggesting that it may be well-tolerated by patients if developed into a drug. Further toxicological assessments are necessary to fully understand its safety profile before moving into human clinical trials.

The development of novel therapeutic agents often involves iterative optimization processes where structural modifications are made based on biological activity data. The compound (E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide serves as a valuable scaffold for such efforts. By systematically altering functional groups or introducing new ones, researchers can fine-tune its properties to enhance efficacy and minimize side effects.

The role of computational modeling in drug discovery cannot be overstated. By leveraging machine learning algorithms and quantum mechanics-based methods, researchers can predict how structural changes will affect biological activity. This approach has already been instrumental in identifying promising derivatives of this compound that may exhibit improved pharmacological profiles.

The future prospects for this compound are bright, with ongoing research focused on expanding its therapeutic applications. Investigations into its potential use in treating neurodegenerative diseases have begun, prompted by preliminary findings suggesting interactions with receptors involved in neuronal signaling. Such discoveries could open up new avenues for treating conditions like Alzheimer's disease and Parkinson's disease.

In conclusion, (E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-[(4-fluorophenyl)methoxy]methanimidamide (CAS No. 339102-49-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications and optimize its properties, this molecule is poised to play a crucial role in addressing some of the most challenging diseases faced by humanity today.

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